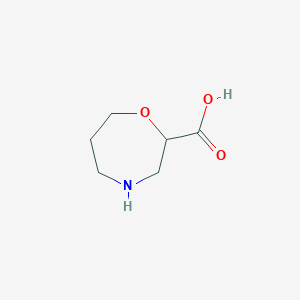

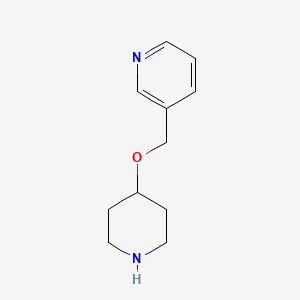

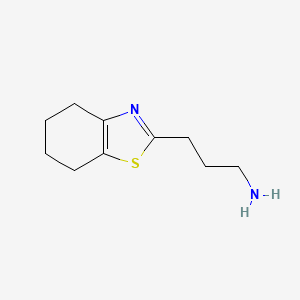

1-(2-氨基乙基)-2,3-二氢-1H-吲哚-2-酮

描述

Molecular Structure Analysis

The molecular structure of amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature, and their boiling points are usually higher than those of hydrocarbons of similar molar mass .科学研究应用

有机合成和化学分类

吲哚类,例如“1-(2-氨基乙基)-2,3-二氢-1H-吲哚-2-酮”,在复杂有机分子的合成中起着至关重要的作用。它们是构建药理学相关化合物中的关键中间体。由于吲哚类在天然产物和药物中的普遍存在,其合成和分类一直是长期研究领域。例如,Taber 和 Tirunahari (2011) 对吲哚合成进行了全面综述,提出了各种合成途径的分类系统,强调了吲哚类在有机化学中的重要性 吲哚合成:综述和拟议分类。

微生物学应用

吲哚化合物的微生物降解突出了这些分子的生态意义。Laird、Flores 和 Leveau (2020) 讨论了细菌对吲哚-3-乙酸的分解代谢,这一过程对于理解微生物与吲哚类化合物之间的相互作用至关重要。这项研究对于生物修复和微生物生态学的研究至关重要 细菌对吲哚-3-乙酸的分解代谢。

药代动力学和肝脏保护

吲哚类,包括“1-(2-氨基乙基)-2,3-二氢-1H-吲哚-2-酮”的衍生物,已显示出对慢性肝病具有显着的保护作用。Wang 等人。(2016) 回顾了吲哚-3-甲醇及其衍生物的药代动力学,重点介绍了它们通过抗氧化和免疫调节等机制保护肝脏的作用 吲哚-3-甲醇 (I3C) 及其主要衍生物:它们的药代动力学和在肝脏保护中的重要作用。

治疗应用和药物开发

吲哚衍生物因其多样的生物活性而在药物开发中占有重要地位。探索吲哚类化合物作为抗病毒剂展示了它们在治疗应用中的潜力。Zhang、Chen 和 Yang (2014) 综述了吲哚衍生物作为抗病毒剂的最新进展,展示了吲哚骨架在药物发现中的多功能性和有效性 含吲哚抗病毒剂最新进展综述。

作用机制

Target of Action

Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin-converting enzyme 2 (ace2) . ACE2 plays a crucial role in cardiovascular disease and Severe Acute Respiratory Syndrome .

Mode of Action

Compounds with similar structures, such as n-(2-aminoethyl)-1-aziridineethanamine, may inhibit ace2 . This inhibition could prevent the actions of Angiotensin II, which under normal circumstances, would increase vascular resistance and oxygen consumption . This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cardiovascular disease and severe acute respiratory syndrome .

Pharmacokinetics

A study on a similar compound, 1-(2-aminoethyl)piperazine (aepz), found that the kinetics of absorption of co2 in aqueous aepz were influenced by temperature and weight fractions of aepz in an aqueous solution . The activation energy of 0.3 wt fr. AEPZ was found to be 42.42 kJ/mol .

Result of Action

Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine may inhibit ace2, preventing the actions of angiotensin ii . This could potentially lead to a decrease in myocyte hypertrophy and vascular smooth muscle cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one. For instance, a study on a similar compound, 1-(2-aminoethyl)piperazine (AEPZ), found that the kinetics of absorption of CO2 in aqueous AEPZ were influenced by temperature .

安全和危害

未来方向

属性

IUPAC Name |

1-(2-aminoethyl)-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-5-6-12-9-4-2-1-3-8(9)7-10(12)13/h1-4H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZZQHWJVICMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(Dimethylamino)ethoxy]propanoic acid](/img/structure/B3307684.png)

![Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B3307688.png)

![{4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine](/img/structure/B3307749.png)